4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride
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Description
The compound “4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine” has a CAS number of 1803581-15-8 . It has a molecular weight of 264.32 and a molecular formula of C13H20N4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H . This indicates that the compound has a piperidine and a morpholine ring, which are connected by a carbonyl group. The piperidine ring is also substituted with a pyrazole ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 264.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and are present in various pharmaceuticals. The compound can be used as a precursor for synthesizing a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find applications in creating biologically active molecules that can interact with different biological targets.
Pharmacological Applications
The piperidine moiety is a common feature in many FDA-approved drugs. It exhibits a broad spectrum of pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . This compound could be explored for its potential in these therapeutic areas.
Antitumor Activity
Some derivatives of the compound have been studied for their cytotoxic activity against human liver and lung tumor cell lines. Although they did not show pronounced cytotoxic effects, the structural framework of the compound provides a basis for designing molecules with potential antitumor properties .
DNA Interaction Studies
Derivatives of this compound have been used to study interactions with DNA by UV spectroscopy. Understanding these interactions is vital for developing drugs that can modulate DNA replication in cancer cells .
Inhibition of Tyrosine Kinase Domain
The compound has been evaluated for its ability to inhibit the tyrosine kinase domain of cell-surface receptors. This is significant because tyrosine kinases are therapeutic targets in various diseases, including cancer .
Antioxidant Activity Evaluation
Research has been conducted to assess the antioxidant activity of derivatives against NO radicals. Although the derivatives did not exhibit antioxidant activity, this type of study is important for discovering new antioxidants .
Photoinduced Hemolysis Studies
The compound’s derivatives have been tested for their potential to cause photoinduced hemolysis. This is relevant for safety evaluations of new drugs, especially those that might be exposed to light .
Development of Cytostatics
1,3,5-Triazine derivatives, which can be synthesized from the compound, possess a range of biological activities and are used in medicinal chemistry for developing various active pharmaceutical ingredients, including highly potent cytostatics .
properties
IUPAC Name |
morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.2ClH/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;;/h9-10,14H,1-8H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKECUIGGQXBZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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